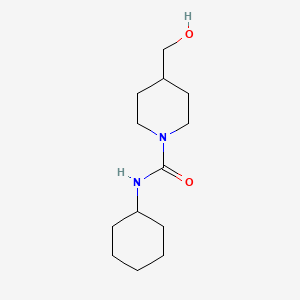![molecular formula C19H16N2O4S2 B2477623 N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 941930-82-1](/img/structure/B2477623.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S2 and its molecular weight is 400.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study by Darwish et al. (2014) focused on the synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, aiming for use as antimicrobial agents. This includes the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These compounds were evaluated for both in vitro antibacterial and antifungal activities, showing promising results (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Antimalarial and Antiviral Applications
Fahim and Ismael (2021) conducted a theoretical investigation on antimalarial sulfonamides as potential COVID-19 drugs, utilizing computational calculations and molecular docking studies. Their research explored the reactivity of N-(phenylsulfonyl)acetamide derivatives towards nitrogen nucleophiles, revealing their potential as antimalarial agents with additional possible applications against COVID-19 (Fahim & Ismael, 2021).
Isoxazole-Based Heterocycles
Another study by Darwish et al. (2014) utilized 2-cyano-N-(4-{[(5-methylisoxazol-3-yl)amino]sulfonyl}phenyl)acetamide for the synthesis of various heterocycles incorporating a sulfamoyl moiety. These newly synthesized compounds were also evaluated for their in vitro antibacterial and antifungal activities, indicating promising results (Darwish, Atia, & Farag, 2014).
Oxidative Cross Coupling for Thiazole-Containing Derivatives
Belal and Khan (2015) synthesized various 2-phenyl-4H-chromeno(3,4-d)thiazol-4-one derivatives through C–H bond activation. Their method highlights a transition metal-free oxidative coupling for the formation of C–S bonds, achieving good yields of thiazole-containing coumarin derivatives (Belal & Khan, 2015).
Antibacterial Effects of New Derivatives
Behrami and Dobroshi (2019) reported on the organic synthesis of compounds related to 4-hydroxy-chromen-2-one and evaluated their antibacterial activity. Their research aimed to synthesize novel organic compounds with high levels of antibacterial activity, demonstrating the potential of chromene derivatives in antimicrobial applications (Behrami & Dobroshi, 2019).
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-2-(4-methylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-27(23,24)13-8-6-12(7-9-13)10-17(22)20-19-21-18-14-4-2-3-5-15(14)25-11-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHXEQHZQQONQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)
![2-(2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-ethyl-N-(m-tolyl)acetamide](/img/no-structure.png)
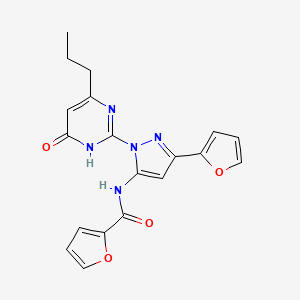
![3-[2-(dicyanomethylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B2477548.png)
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)

![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)
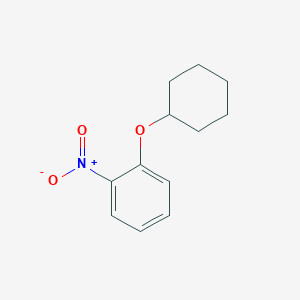

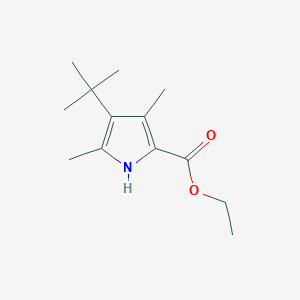
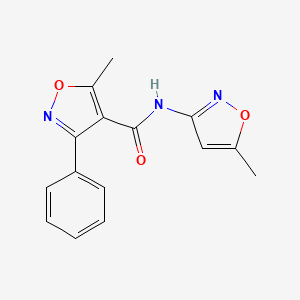
![5-benzyl-3-(4-(difluoromethoxy)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2477561.png)
